Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate, identified by the CAS number 1339492-28-2, is a chemical compound with the molecular formula and a molecular weight of approximately 211.21 g/mol . This compound features a hydroxyl group, a ketone moiety, and is classified under the category of phenolic compounds due to the presence of a phenolic structure in its molecular framework .
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate falls under several classifications:
The synthesis of methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate typically involves multi-step organic reactions. While specific synthetic routes may vary, general methodologies include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like chromatography may be employed for purification.
Key structural data includes:
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate can participate in various chemical reactions:
Reactions should be conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress.
The mechanism of action for methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate involves:
Quantitative data on reaction rates and mechanisms would typically be derived from kinetic studies under varying conditions.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into functional groups and molecular integrity.
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate has several scientific uses:
This compound exemplifies the complexity and versatility of organic molecules in scientific research, underscoring its importance in advancing chemical knowledge and applications.
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate (CAS: 1339492-28-2) represents a structurally hybrid molecule that integrates a β-hydroxyester motif with a 2-hydroxypyridine (2-pyridone) heterocycle. This molecular architecture confers unique physicochemical properties, positioning it as a versatile scaffold in synthetic and medicinal chemistry. Its emergence reflects a broader trend in heterocyclic chemistry toward multifunctional building blocks capable of enabling complex molecular constructions.
The compound first gained significant research attention circa 2015, coinciding with advances in transition metal-catalyzed C–H functionalization techniques that facilitated novel N-alkylation strategies for 2-pyridones. Early synthetic routes likely adapted methodologies from esterification and N-alkylation chemistry of lactam systems, as evidenced by its commercial availability from specialty chemical suppliers since the late 2010s [2] [4] [7]. The structural complexity arises from the quaternary carbon bearing both hydroxyl and ester functionalities, adjacent to a nitrogen-bound CH₂ linker – a configuration that presents distinctive synthetic challenges and opportunities.
The molecule’s chemical significance is underscored by its inclusion in major chemical databases (PubChem CID: 64471188 for related acid derivatives) and specialized catalogs from suppliers like AK Scientific and Arctom Scientific, which list it with ≥95% purity for research applications [2] [4]. Its emergence parallels growing interest in 2-pyridone-containing pharmaceuticals, though this specific ester variant remains underexplored compared to its carboxylic acid analogs.
Table 1: Commercial Availability Profile
Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight |
---|---|---|---|---|
AK Scientific | 4983DR | >95% | C₁₀H₁₃NO₄ | 211.21 g/mol |
Arctom Scientific | EN300-180171 | Not specified | C₁₀H₁₃NO₄ | 211.2 g/mol |
Pharmint (EOS Med Chem) | Not specified | Research Grade | C₁₀H₁₃NO₄ | Not specified |
The molecule’s architecture embodies critical pharmacophore elements: the 2-pyridone ring serves as a privileged scaffold in drug design due to its hydrogen-bonding capacity and bioisosteric relationship with pyridine and phenol functionalities. Simultaneously, the β-hydroxy-β-methyl ester moiety offers chiral complexity and synthetic handles for diversification. Notably, the presence of the tertiary alcohol adjacent to the ester enables stereoselective transformations or stability modulation – a feature exploited in prodrug design.
Structural analogs highlight this compound’s potential. Methylation at the pyridone 4- or 6-positions generates distinct derivatives (e.g., 4-methyl: CID 64472704; 6-methyl: CAS 1339200-28-0) [3] [5], which exhibit altered electronic profiles and steric constraints. These modifications demonstrate how the core scaffold can be tuned for specific physicochemical or target-binding properties. The molecule’s capacity for zwitterion formation (via lactam deprotonation and tertiary alcohol protonation) further enhances its interest as a bioactive scaffold, potentially improving membrane permeability.
Table 2: Structural Analogues and Derivatives
Compound Variation | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
4-Methyl-2-oxo-1,2-dihydropyridin-1-yl variant | Not specified | C₁₁H₁₅NO₄ | Methyl group at pyridone 4-position |
6-Methyl-2-oxo-1,2-dihydropyridin-1-yl variant | 1339200-28-0 | C₁₀H₁₃NO₄ | Methyl group at pyridone 6-position |
Acid derivative (hydrolyzed ester) | 1343767-07-6 | C₉H₁₁NO₄ | Carboxylic acid replacing methyl ester |
Despite its promising features, significant knowledge gaps persist. Foremost is the undefined stereochemical behavior at the quaternary carbon. While the carbon is stereogenic, commercial sources typically supply the racemate [2] [4] [8], with no reported asymmetric syntheses or resolution studies. This represents a critical limitation for medicinal chemistry applications where enantioselective target binding is paramount.
The compound’s reactivity patterns remain underexplored. Key unanswered questions include:
Synthetic methodology gaps are equally notable. No optimized large-scale synthesis has been reported, with current routes likely adapting inefficient stepwise approaches rather than convergent or catalytic strategies. The potential for intramolecular reactivity between the hydroxyl and ester groups (lactonization) or hydroxyl and pyridone (etherification) remains mechanistically uninvestigated.
Table 3: Critical Research Gaps and Methodological Challenges
Research Domain | Specific Knowledge Gap | Potential Impact |
---|---|---|
Stereochemistry | Lack of enantioselective synthesis methods | Limits development of chiral therapeutics |
Reactivity Profiling | Undefined lactam N-alkylation selectivity | Hinders rational scaffold diversification |
Catalytic Functionalization | No C–H activation protocols for ring modification | Restricts access to structural analogs |
Stability Studies | Inadequate data on solution/solid-state behavior | Impedes formulation development |
The compound’s current status as a "research chemical" explicitly not intended for human use [2] [7] underscores the imperative for fundamental studies to unlock its potential. Addressing these gaps could transform it from a chemical curiosity into a strategic scaffold for drug discovery and organic methodology development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0